5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one
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Overview
Description
Pyrano[2,3-c]pyrazol-4(1H)-one,5-chloro-3,6-dimethyl-1-phenyl- is a heterocyclic compound that has garnered significant attention due to its diverse structural features and potential biological activities. This compound is part of the pyrano[2,3-c]pyrazole family, which is known for its fused pyran and pyrazole rings. These structures are notable for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Preparation Methods
The synthesis of Pyrano[2,3-c]pyrazol-4(1H)-one,5-chloro-3,6-dimethyl-1-phenyl- typically involves multicomponent reactions. One common method is the four-component reaction involving aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often carried out under solvent-free conditions or in the presence of benign catalysts to promote green chemistry practices . Industrial production methods may utilize microwave or ultrasound-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Pyrano[2,3-c]pyrazol-4(1H)-one,5-chloro-3,6-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound. Reagents such as bromine, nitric acid, and sulfuric acid are typically used.
Cyclization: This compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Pyrano[2,3-c]pyrazol-4(1H)-one,5-chloro-3,6-dimethyl-1-phenyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyrano[2,3-c]pyrazol-4(1H)-one,5-chloro-3,6-dimethyl-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of the human Chk1 kinase enzyme, which plays a crucial role in cell cycle regulation and DNA damage response . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Pyrano[2,3-c]pyrazol-4(1H)-one,5-chloro-3,6-dimethyl-1-phenyl- is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrano[3,2-c]pyrazole: Another isomer with different biological activities.
Pyrano[3,4-c]pyrazole: Known for its antimicrobial properties.
Pyrano[4,3-c]pyrazole: Exhibits antiviral activities.
These compounds share the fused pyran and pyrazole rings but differ in their isomeric arrangements and specific biological activities.
Properties
CAS No. |
87100-99-0 |
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Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
5-chloro-3,6-dimethyl-1-phenylpyrano[2,3-c]pyrazol-4-one |
InChI |
InChI=1S/C14H11ClN2O2/c1-8-11-13(18)12(15)9(2)19-14(11)17(16-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
CJIHESUAAAFYIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)N(N=C2C)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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